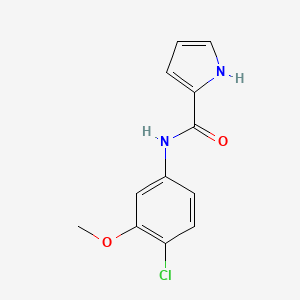
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR). N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide may also induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of Akt and mTOR, leading to decreased cancer cell proliferation and survival. N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce DNA damage and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying cancer cell biology and testing potential cancer therapies. However, one limitation of using N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to test the effectiveness of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in animal models of cancer and determine its potential as a therapeutic agent. Additionally, studies are needed to determine the safe dosage and potential side effects of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-3-methoxyaniline with ethyl acetoacetate to form 4-chloro-3-methoxyphenyl-5-methyl-3-oxo-2,3-dihydropyrrole-1-carboxylate. This intermediate is then subjected to a series of reactions to yield the final product, N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-7-8(4-5-9(11)13)15-12(16)10-3-2-6-14-10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZMTDJGOTREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
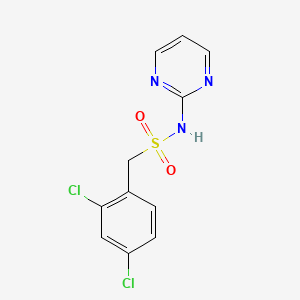
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
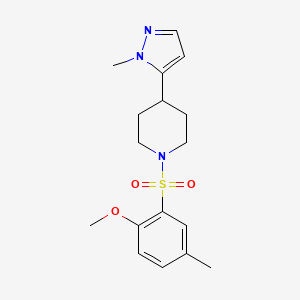
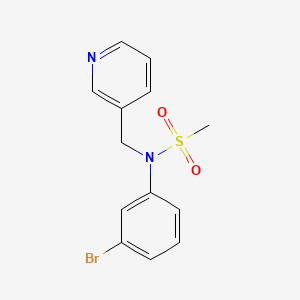
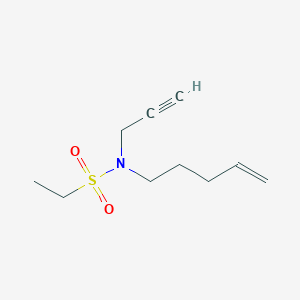
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)